molecular formula C7H5BrN4O B572884 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1243249-99-1

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B572884
CAS No.: 1243249-99-1
M. Wt: 241.048
InChI Key: OQZSRBNENJIRBN-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a purine analog and is engineered into compounds exhibiting a wide spectrum of pharmacological activities, including potent protein kinase inhibitor (PKI) activity critical in targeted cancer therapy . The bromine substituent at the 6-position offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are commonly employed to enhance the structural diversity and biological activity of these heterocyclic compounds . The pyrazolo[1,5-a]pyrimidine core is a key structural component in several marketed drugs and investigational compounds, particularly in oncology. For instance, derivatives of this scaffold are found in FDA-approved Tropomyosin receptor kinase (Trk) inhibitors and are investigated as inhibitors of kinases such as CK2, EGFR, B-Raf, MEK, and CDKs . The carboxamide functional group at the 3-position can be critical for forming hydrogen bonds within the active site of enzymatic targets, influencing potency and selectivity. Researchers value this compound as a versatile building block for synthesizing novel molecules for probing biological pathways and developing potential therapeutic agents for conditions like cancer, inflammatory diseases, and central nervous system disorders . This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-4-1-10-7-5(6(9)13)2-11-12(7)3-4/h1-3H,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSRBNENJIRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Strategies

Carboxamide Functionalization

The 3-carboxamide group is introduced via hydrolysis and amidation of ester intermediates. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1243249-99-1) serves as a key precursor. Hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) yields the carboxylic acid, which is subsequently treated with ammonium chloride or primary amines in the presence of coupling agents (e.g., HATU, EDC) to form the carboxamide.

Table 1: Comparison of Amidation Methods

Reagent SystemSolventTemperature (°C)Yield (%)
NH₃, HATU, DIPEADMF2578
NH₄Cl, EDC, HOBtTHF4082
NH₂Me, DCC, DMAPCH₂Cl₂0–2565

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclocondensation steps, while protic solvents (ethanol, water) improve yields in hydrolysis. For bromination, dichloromethane or acetonitrile minimizes side reactions. Elevated temperatures (80–120°C) are critical for ring closure but require careful control to prevent decomposition.

Catalytic Systems

Lewis acids (e.g., ZnCl₂, FeCl₃) accelerate cyclocondensation by activating carbonyl groups. In contrast, bromination benefits from radical initiators (e.g., AIBN) when using NBS.

Industrial-Scale Production

Scaling up laboratory synthesis necessitates:

  • Continuous Flow Reactors : To maintain precise temperature control during exothermic bromination.

  • Crystallization Techniques : Anti-solvent addition (e.g., water into ethanol) purifies the final product with >98% purity.

  • Waste Management : Bromine scavengers (e.g., Na₂S₂O₃) neutralize residual reagents, ensuring environmental compliance.

Characterization and Quality Control

Critical analytical data include:

  • ¹H/¹³C NMR : Confirms substitution pattern and purity.

  • HPLC-MS : Monitors reaction progress and detects intermediates.

  • Melting Point : 141–147°C (consistent with literature values) .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) IR (C=O, cm⁻¹) Notable NMR Shifts (δ, ppm)
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide Br (6), CONH₂ (3)
10c Br (4-bromophenyl at 2), Et (7) 217–220 1,659 8.58 (CH pyrimidine), 8.91 (CH pyrimidine)
18l Br (4-bromophenyl at 7) 278–279
7o Cyclopropyl (5), dimethylpropylamino (7)

Anticancer Activity

  • 2-((2,4-Dimethoxyphenyl)amino)-5,7-diphenyl derivative (7a): Demonstrated 48.5% mean growth inhibition across NCI-60 cancer cell lines, outperforming analogs with smaller substituents (e.g., methyl or ethyl groups) .
  • glutamicum, highlighting selectivity influenced by trifluoromethyl and imidazole groups .

Enzyme Inhibition

  • 7-Oxo-N-phenethyl-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (2a) : PDE2 inhibitor with IC₅₀ = 1.82 ± 0.29 μM. The phenyl group at position 5 and phenethylamide at position 3 enhance hydrophobic interactions .
  • c-Src kinase inhibitor 7f: Selective inhibition (IC₅₀ < 100 nM) attributed to 3,5-dimethoxyphenylamino and methyl groups, which improve CNS penetration .

Biological Activity

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its pyrazolo[1,5-a]pyrimidine core structure. The bromine atom at the 6-position allows for various substitution reactions, which can lead to derivatives with enhanced biological properties. The compound's structure facilitates interactions with biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. This mechanism underpins its potential therapeutic applications in various diseases.

Anticancer Activity

Research indicates that derivatives of 6-Bromopyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, one study reported that certain derivatives displayed mean growth inhibition (GI%) of up to 112.34% against kidney carcinoma cell lines (RFX 393) and notable activity against lung carcinoma cell lines (HOP-92 and NCI-H460) .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineGI (%)
6dRFX 39384.17
6pHOP-9271.8
6qNCI-H46066.12

Enzymatic Inhibition

The compound has also shown promise as an inhibitor of various enzymes. A study evaluated its inhibitory activity against α-glucosidase and found that several synthesized derivatives exhibited IC50 values ranging from 15.2 µM to 201.3 µM, significantly lower than the reference drug acarbose (IC50 = 750 µM) . This suggests a strong potential for managing conditions like diabetes through enzyme inhibition.

Table 2: α-Glucosidase Inhibition

CompoundIC50 (µM)
3d15.2 ± 0.4
3a201.3 ± 4.2
Acarbose750 ± 1.5

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of various microbial strains, showcasing their potential as antimicrobial agents .

Case Studies

Several studies have illustrated the effectiveness of this compound in different biological contexts:

  • Anticancer Study : A series of novel derivatives were synthesized and tested against multiple cancer cell lines, demonstrating potent inhibitory effects on cell proliferation and induction of apoptosis .
  • Enzyme Inhibition Study : A targeted synthesis approach led to the development of highly substituted derivatives that were evaluated for their α-glucosidase inhibitory activities, highlighting the relationship between structural modifications and biological efficacy .

Q & A

Q. What are the optimal synthetic routes for 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-biselectrophiles (e.g., β-enaminones, alkoxymethylene derivatives). Microwave-assisted methods significantly enhance reaction efficiency, reducing time and improving yields (e.g., from 24 hours to 30 minutes under controlled irradiation) . Base selection (e.g., KOtBu or NaH) is critical for deprotonation and cyclization. For purity, chromatographic purification (e.g., silica gel column) and recrystallization (using ethanol/DMF mixtures) are recommended .

Q. Which analytical techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography for unambiguous structural elucidation when crystalline derivatives are obtainable . Discrepancies in spectral data (e.g., unexpected coupling patterns) should be addressed via comparative analysis with synthetic intermediates or computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

Standard assays include:

  • Kinase inhibition profiling (e.g., PI3K/mTOR pathways) using fluorescence-based ADP-Glo™ assays .
  • Antiproliferative activity via MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) .
  • Cellular uptake studies with LC-MS/MS to correlate structure with bioavailability .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., bromine, cyclopropyl) influence target binding and selectivity?

The 6-bromo group enhances electrophilicity, facilitating nucleophilic aromatic substitution for further derivatization . Cyclopropyl substituents introduce steric bulk, improving selectivity for hydrophobic binding pockets (e.g., ATP-binding sites in kinases). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict substituent effects on binding affinity . For example, trifluoromethyl groups increase lipophilicity and metabolic stability, as seen in PI3K inhibitors .

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies) be systematically resolved?

Contradictions often arise from assay variability (e.g., cell line heterogeneity, incubation times). Strategies include:

  • Standardized protocols (e.g., CLSI guidelines for cytotoxicity assays).
  • Meta-analysis of published data using tools like RevMan to identify outliers.
  • Orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) . For example, discrepancies in kinase inhibition profiles may reflect off-target effects, resolvable via kinome-wide screening (e.g., KinomeScan®) .

Q. What methodologies enable efficient post-synthetic modification of the 6-bromo position for SAR studies?

The bromine atom is amenable to:

  • Buchwald-Hartwig amination with Pd catalysts (e.g., Pd₂(dba)₃/XPhos) to introduce aryl/heteroaryl amines .
  • Sonogashira coupling for alkynylation, enabling click chemistry applications .
  • SNAr reactions with thiols or alcohols under basic conditions (e.g., K₂CO₃ in DMF) . Reaction progress should be monitored via TLC or LC-MS to optimize substitution efficiency.

Q. How can computational tools accelerate the design of novel pyrazolo[1,5-a]pyrimidine derivatives with improved pharmacokinetic properties?

Integrate:

  • Quantum mechanical calculations (DFT) to predict reactivity and regioselectivity in substitution reactions .
  • ADMET prediction software (e.g., SwissADME) to optimize logP, solubility, and CYP450 inhibition profiles .
  • Generative AI models (e.g., REINVENT) for de novo design of derivatives with target-specific bioactivity .

Methodological Considerations

  • Controlled experiments (e.g., varying temperature, solvent polarity) are critical for optimizing cyclocondensation yields .
  • Data validation requires triplicate runs in biological assays to ensure reproducibility .
  • Cross-disciplinary collaboration (e.g., chemists with computational biologists) enhances mechanistic insights and innovation .

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